molecular formula C14H19NO4 B549157 Anisomycin CAS No. 22862-76-6

Anisomycin

Cat. No. B549157
CAS RN: 22862-76-6
M. Wt: 265.3 g/mol
InChI Key: YKJYKKNCCRKFSL-RDBSUJKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisomycin, also known as flagecidin, is an antibiotic derived from the bacteria Streptomyces griseolus . It is known to inhibit bacterial protein and DNA synthesis .


Synthesis Analysis

Anisomycin’s synthesis involves various approaches. Some studies have detailed experimental conditions to design a multi-step synthesis . A formal synthesis of Anisomycin has been achieved using proline-catalyzed reactions as key steps . The biosynthesis of Anisomycin involves novel gene ensemble and cryptic biosynthetic steps .


Molecular Structure Analysis

The molecular formula of Anisomycin is C14H19NO4 . It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic .


Chemical Reactions Analysis

Anisomycin has been found to inhibit NIK and IKKβ phosphorylation and attenuate the activation of NF-κB . It also interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system .


Physical And Chemical Properties Analysis

Anisomycin has a molecular weight of 265.30 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO or MeOH .

Scientific Research Applications

Protein Synthesis Inhibition and Cerebral Processes

Anisomycin has been extensively used to study the impact of protein synthesis on various cerebral processes, such as long-term plastic changes following learning. A study by Wanisch and Wotjak (2008) demonstrates the effects of anisomycin on protein synthesis in different brain regions of mice, highlighting the drug's broad time window of action and its implications for interpreting studies related to protein synthesis-dependent processes (Wanisch & Wotjak, 2008).

Memory Formation and Anisomycin

Freeman, Rose, and Scholey (1995) explored the time-related changes in protein synthesis following passive avoidance training in day-old chicks using anisomycin. They discovered a second, later time window during which inhibition of protein synthesis by anisomycin resulted in amnesia following training (Freeman, Rose, & Scholey, 1995).

Molecular Interactions and Mutations

Sweeney, Yao, and Yao (1991) identified a mutation conferring anisomycin resistance in Tetrahymena thermophila, linking the drug to the peptidyl transfer function of eukaryotic ribosomes. This mutation also resulted in cold sensitivity and abnormal cell morphology, providing insights into the drug's molecular interactions (Sweeney, Yao, & Yao, 1991).

Impact on Long-term Potentiation

Okulski, Hess, and Kaczmarek (2002) analyzed the effects of anisomycin on the late phase of long-term potentiation (LTP) in amygdala slices. Their findings indicate the importance of the anisomycin treatment paradigm in influencing the duration of LTP, highlighting the complex mode of action of this drug (Okulski, Hess, & Kaczmarek, 2002).

Anisomycin in Tumor Cell Apoptosis

Zhou et al. (2016) demonstrated the role of microRNA let-7c in anisomycin-induced apoptosis in Jurkat T cells, linking it to the JNK1/2, AP-1, STAT1/3, and Bim/Bcl-xL/Bax/Bak signaling pathways. This study provides a novel perspective on the mechanism by which anisomycin leads to tumor cell apoptosis (Zhou et al., 2016).

Electrochemical Analysis

Tolić et al. (2015) investigated the electrochemical behavior of anisomycin on a gold electrode, highlighting its potential application in the treatment of autoimmune diseases and as an immunosuppressant. This study offers insights into the electroanalytical methods for detecting anisomycin and its hydrolysis product (Tolić et al., 2015).

Memory and Brain Protein Synthesis

Flood et al. (1975) used anisomycin to control the time and duration of protein synthesis in mice after a one-trial passive avoidance task. They found that controlled intervals of protein synthesis influenced the subjects' memory of the training, emphasizing the drug's role in memory formation studies (Flood et al., 1975).

Apoptosis and Gene Expression

Hori et al. (2008) investigated the molecular mechanism of apoptosis and gene expression changes in human lymphoma U937 cells treated with anisomycin. They found that anisomycin induces apoptosis and affects gene expression, particularly influencing protein-synthesis-related genes (Hori et al., 2008).

Anisomycin in Sepsis Treatment

Park et al. (2021) demonstrated the anti-inflammatory effects of anisomycin in treating sepsis, showing its potential as a therapeutic candidate. They found that anisomycin inhibited NF-κB-related inflammatory gene expression and decreased the mortality rate in models of acute sepsis (Park et al., 2021).

Inhibition of Acetylcholinesterase

Zech and Domagk (1976) reported that anisomycin inhibits acetylcholinesterase, a competitive interaction that links the drug to the cholinergic system. This finding is significant for understanding the drug's role in memory experiments (Zech & Domagk, 1976).

Safety And Hazards

When handling Anisomycin, it is advised to wear personal protective equipment and avoid dust formation. It should not be ingested, inhaled, or come into contact with skin or eyes . It is also recommended to use Anisomycin only under a chemical fume hood .

Future Directions

Anisomycin has been recognized as a potential anti-cancer drug candidate. Studies have systematically investigated the efficacy of Anisomycin alone and its combination with standard-of-care drugs in non-small-cell lung cancer (NSCLC) .

properties

IUPAC Name

[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYKKNCCRKFSL-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040966
Record name Anisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisomycin

CAS RN

22862-76-6
Record name (-)-Anisomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22862-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022862766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anisomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C74YM2NGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisomycin
Reactant of Route 2
Anisomycin
Reactant of Route 3
Anisomycin
Reactant of Route 4
Anisomycin
Reactant of Route 5
Anisomycin
Reactant of Route 6
Anisomycin

Citations

For This Compound
24,200
Citations
AP Grollman - Journal of Biological Chemistry, 1967 - ASBMB
… Anisomycin acts on the transfer reaction subsequent to the formation of aminoacyl transfer … anisomycin, nascent peptide remains attached to polyribosomes. No derivative of anisomycin …
Number of citations: 412 www.jbc.org
JW Rudy, JC Biedenkapp, J Moineau… - … AND MEMORY-NEW …, 2006 - scholar.archive.org
… Nevertheless, for the sake of argument, we will stipulate in this case that the amnesia produced by anisomycin is permanent. Because anisomycin is a protein synthesis inhibitor, one is …
Number of citations: 97 scholar.archive.org
G Grecksch, H Matthies - Pharmacology Biochemistry and Behavior, 1980 - Elsevier
… in rats was obtained when anisomycin (80 μg bilaterally into … No amnesia was observed when anisomycin was injected … an important mechanism in the amnesic effect of anisomycin. …
Number of citations: 175 www.sciencedirect.com
BA Sobin, FW Tanner Jr - Journal of the American Chemical …, 1954 - ACS Publications
… Anisomycin may be recovered by adjustingthe filtered culture … ethyl acetate or water, Anisomycin is obtained as long white … tigating the efficacy of anisomycin in systemic Trichomonas …
Number of citations: 180 pubs.acs.org
JJ Beereboom, K Butler, FC Pennington… - The Journal of …, 1965 - ACS Publications
… In order to determine whether anisomycin contained a glycol … Various reductions of anisomycin were attempted to remove … The hydrochloride of anisomycin was obtained by treating a …
Number of citations: 59 pubs.acs.org
CA Hazzalin, R Le Panse, E Cano… - Molecular and cellular …, 1998 - Taylor & Francis
… We show that anisomycin acts exactly like a signalling agonist in eliciting highly specific and … that anisomycin-induced homologous desensitization is caused by the fact that anisomycin …
Number of citations: 215 www.tandfonline.com
Y HOSOYA, T KAMEYAMA, H NAGANAWA… - The Journal of …, 1993 - jstage.jst.go.jp
… While several other reports on anisomycin or its analogs were … anisomycin in the course of our antitumor screening using human tumor cell lines. Here wereport that anisomycin and …
Number of citations: 41 www.jstage.jst.go.jp
A Jimenez, D Vázquez - Mechanism of action of antieukaryotic and …, 1979 - Springer
… , shows that deacetyl anisomycin binds at the same ribosomal site as anisomycin but with an … finding that deacetyl anisomycin is 300 times less active than anisomycin in inhibiting both …
Number of citations: 37 link.springer.com
U Frey, M Krug, KG Reymann, H Matthies - Brain research, 1988 - Elsevier
Long-term potentiation (LTP) with its extremely long duration has been frequently regarded as an elementary mechanism of information storage in the nervous system or at least as a …
Number of citations: 000 www.sciencedirect.com
M Barbacid, D Vazquez - Journal of molecular biology, 1974 - Elsevier
… AfZnity of [3H]anisomycin for … of anisomycin is important for the anisomycin-ribosome interaction since deacetylanisomycin appears to have a mode of action similar to anisomycin but …
Number of citations: 90 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.